molecular formula C11H20N2O2 B15306767 Methyl 1-(piperazin-1-yl)cyclopentane-1-carboxylate

Methyl 1-(piperazin-1-yl)cyclopentane-1-carboxylate

Cat. No.: B15306767
M. Wt: 212.29 g/mol
InChI Key: VVWOOAQEQGSMIQ-UHFFFAOYSA-N
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Description

Methyl 1-(piperazin-1-yl)cyclopentane-1-carboxylate is a cyclopentane derivative featuring a piperazine ring and a methyl ester group. This compound is structurally characterized by its bicyclic framework, which combines the rigidity of cyclopentane with the flexibility and basicity of piperazine.

Properties

IUPAC Name

methyl 1-piperazin-1-ylcyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-15-10(14)11(4-2-3-5-11)13-8-6-12-7-9-13/h12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWOOAQEQGSMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(piperazin-1-yl)cyclopentane-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can be deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound involve bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring the compound is available for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(piperazin-1-yl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted piperazine derivatives .

Scientific Research Applications

Methyl 1-(piperazin-1-yl)cyclopentane-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Methyl 1-(piperazin-1-yl)cyclopentane-1-carboxylate with structurally related compounds, focusing on substituent effects, synthetic yields, and molecular properties.

Piperazine-Linked Urea Derivatives ()

A series of urea derivatives (compounds 11a–11o ) share the piperazine-thiazole core but differ in aryl substituents. These compounds exhibit:

  • Yields : 83.7–88.9%, indicating efficient synthesis despite bulky substituents.
  • Molecular weights : 466.2–602.2 [M+H]<sup>+</sup>, significantly higher than the target compound due to aromatic urea and thiazole groups.
  • Substituent effects : Electron-withdrawing groups (e.g., Cl, CF3) increase molecular weight and may enhance binding affinity in biological systems. For example, 11k (Cl and CF3 substituents) has the highest molecular weight (568.2 [M+H]<sup>+</sup>) .
Table 1: Selected Piperazine-Linked Urea Derivatives vs. Target Compound
Compound Substituents Yield (%) Molecular Weight ([M+H]<sup>+</sup>)
11a 3-Fluorophenyl 85.1 484.2
11b 3,5-Dichlorophenyl 83.7 534.2
11k 4-Chloro-3-(trifluoromethyl)phenyl 88.0 568.2
11m 3,5-Di(trifluoromethyl)phenyl 84.7 602.2
Target Compound N/A N/A 211.28 (calculated)

Key Differences :

  • Piperazine in the target may enhance solubility in acidic environments via protonation, whereas urea derivatives rely on hydrogen bonding for solubility .

Cyclopentane Carboxylate Analogs ( and )

  • Methyl 1-(cyanomethyl)cyclopentane-1-carboxylate (): Molecular weight: 167.2 g/mol (C9H13NO2). The cyanomethyl group introduces polarity and reactivity (e.g., nucleophilic attack at the nitrile), contrasting with the basic piperazine in the target compound .
  • Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate (): Features a pyrazole ring, which may confer aromatic stacking interactions absent in the target. Molecular weight: 209.25 g/mol (C11H14N3O2), similar to the target but with divergent functional groups .

Piperazine-Containing Carbamates ()

The patent compound tert-butyl [(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate () highlights:

  • A carbamate group instead of a methyl ester, increasing stability against hydrolysis.
  • A trifluoromethylpyrimidine substituent, which enhances electronegativity and bioavailability compared to the target’s simpler structure .

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